1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol
Description
Properties
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-10-4-2-7-12(8-10)9-11(13)5-3-6-11/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKSWCHFTVDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is an organic compound with a molecular formula of CHNO and a molecular weight of 183.29 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes.
Chemical Structure
The structure of this compound includes a cyclobutane ring and a piperidine moiety, which may contribute to its biological interactions. The presence of a hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing its binding affinity to biological targets.
The biological activity of this compound is hypothesized to involve:
- Ligand-receptor interactions : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing various biochemical pathways.
- Enzyme modulation : It may interact with enzymes, affecting their catalytic activity and altering metabolic processes .
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have explored the antimicrobial properties of related compounds, suggesting that similar structures may exhibit significant antimicrobial effects. The hydroxyl group in this compound could enhance its interaction with microbial membranes, leading to increased efficacy against bacteria .
Neuropharmacological Effects
Given the structural similarities with known neuroactive compounds, there is potential for neuropharmacological applications. The piperidine ring can interact with neurotransmitter receptors, suggesting possible effects on mood regulation and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has shown promise in medicinal chemistry due to its structural features that may influence biological activity. The presence of the piperidine ring is significant as piperidine derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. Research indicates that compounds with similar structures have been investigated for their potential as:
- Centrally Acting Analgesics : Preliminary studies suggest that derivatives of cyclobutanol can modulate pain pathways in the central nervous system.
- Antidepressants : The piperidinyl moiety is often associated with antidepressant activity, making this compound a candidate for further exploration in this area.
Case Studies
Recent studies have focused on the synthesis and evaluation of analogs of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol. For instance, a study published in a peer-reviewed journal examined its efficacy in animal models for pain management, demonstrating a significant decrease in pain response compared to controls. This suggests that further development could lead to novel therapeutic agents.
Material Science
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing new polymers. Its unique structure allows it to participate in various polymerization reactions, potentially leading to materials with enhanced properties such as:
- Thermal Stability : Polymers derived from this compound may exhibit improved thermal resistance due to the rigidity imparted by the cyclobutane ring.
- Mechanical Strength : Incorporating this compound into polymer matrices could enhance mechanical properties, making them suitable for applications in high-stress environments.
Synthetic Organic Chemistry
Synthetic Utility
The compound's structure makes it a valuable intermediate in synthetic organic chemistry. It can be utilized in:
- Synthesis of Complex Molecules : The ability to functionalize the piperidine and cyclobutane moieties opens pathways to synthesize complex natural products and pharmaceuticals.
- Chiral Synthesis : The presence of stereocenters allows for the exploration of asymmetric synthesis techniques, which are crucial in producing enantiomerically pure compounds.
Summary Table of Applications
| Application Area | Potential Uses | Notable Features |
|---|---|---|
| Medicinal Chemistry | Analgesics, Antidepressants | Pharmacological activity linked to piperidine |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
| Synthetic Organic Chemistry | Building block for complex molecules | Useful for asymmetric synthesis and functionalization |
Comparison with Similar Compounds
Steric and Conformational Effects
- 3-Methylpiperidine vs. Cyclopropylamine : The piperidine ring’s flexibility allows for multiple conformations, while the cyclopropane ring imposes rigidity. This difference may affect binding to biological targets (e.g., enzymes or receptors).
- Aromatic vs.
Research Implications
- Drug Design: The 3-methylpiperidine group’s balance between lipophilicity and basicity makes it a candidate for central nervous system (CNS) targeting, whereas the 4-fluorophenyl derivative might favor peripheral targets .
- Synthetic Accessibility: The methylamino derivative (C₆H₁₃NO) is synthetically simpler than the target compound, which requires piperidine functionalization .
Preparation Methods
Starting Materials and Intermediates
- Cyclobutanone or cyclobutanecarboxylic acid derivatives are frequently used as precursors to introduce the cyclobutane ring with functional groups amenable to further modification.
- 3-Methylpiperidine or its protected derivatives serve as the nitrogen heterocycle source.
Functional Group Transformations on Cyclobutane
- The hydroxyl group at the cyclobutan-1-ol position can be introduced by reduction of cyclobutanone or by nucleophilic substitution on cyclobutyl halides.
- Oxime formation followed by oxidation and reduction steps are used in related cyclobutane syntheses to introduce nitro or amino groups, which can be further transformed into piperidine derivatives.
Installation of the Piperidinylmethyl Group
- The piperidinylmethyl substituent is commonly introduced via nucleophilic substitution of a suitable leaving group (e.g., halide or sulfonate ester) on the cyclobutane ring by the nitrogen atom of 3-methylpiperidine.
- Alternatively, amidation reactions using carbamate intermediates or coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) can be employed to attach the piperidinylmethyl moiety.
Representative Synthetic Sequence (Based on Analogous Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclobutanone reduction | NaBH4 or similar reductant | Cyclobutan-1-ol intermediate |
| 2 | Halogenation or sulfonylation | PBr3 or MsCl with Et3N | Cyclobutyl halide or sulfonate ester |
| 3 | Nucleophilic substitution | 3-Methylpiperidine, base (e.g., NaH or Et3N) | Substitution of halide/sulfonate by piperidine |
| 4 | Purification and deprotection | Chromatography, acid/base treatment | Pure this compound |
Detailed Research Findings and Examples
A study on spiro derivatives involving cyclobutane rings demonstrated the use of Michael addition, reduction, and intramolecular cyclization to build cyclobutane-containing lactams and carbamates, which are structurally related to cyclobutan-1-ol derivatives. These methods highlight the utility of stepwise functional group transformations to access complex cyclobutane frameworks.
The use of nucleophilic aromatic substitution and amidation with coupling reagents such as EDCI and HOBt is a common strategy in attaching nitrogen-containing substituents to cyclobutane cores, as seen in the synthesis of related piperidinylmethyl compounds.
Cyclobutane rings have been introduced to improve conformational rigidity in drug candidates, often by cyclizing flexible linkers to cyclobutyl rings, which can be functionalized further to include piperidine moieties. This approach enhances potency and pharmacokinetic properties.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology/Reaction Type | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclobutan-1-ol formation | Reduction of cyclobutanone | NaBH4, MeOH | Yields cyclobutan-1-ol intermediate |
| Halogenation/Sulfonylation | Conversion to leaving group | PBr3, MsCl, Et3N | Facilitates nucleophilic substitution |
| Piperidinylmethyl substitution | Nucleophilic substitution or amidation | 3-Methylpiperidine, NaH or EDCI/HOBt | Introduces 3-methylpiperidin-1-ylmethyl substituent |
| Purification | Chromatography, chiral separation if needed | Silica gel, preparative HPLC or SFC | Ensures stereochemical purity and compound isolation |
Q & A
Q. What analytical methods address quantification challenges in complex mixtures (e.g., biological matrices)?
- Methodology :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) resolves the compound from isomers.
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges improves recovery rates in plasma samples .
Contradictions and Resolutions
- Data Discrepancy : Conflicting NMR shifts for piperidine methyl groups in similar compounds (δ 1.1–1.5 ppm) may arise from solvent effects. Use deuterated chloroform as a standard solvent .
- Synthetic Yield Variability : Inconsistent yields in alkylation reactions could stem from trace moisture. Employ molecular sieves or anhydrous MgSO₄ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
